molecular formula C14H10BrF3O B2442695 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene CAS No. 130723-14-7

1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene

Cat. No.: B2442695
CAS No.: 130723-14-7
M. Wt: 331.132
InChI Key: UYBXRJFRUVREDM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the field will develop .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxy protection, and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-bromobenzene
  • 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
  • 1-(Benzyloxy)-3-chloro-5-trifluoromethylbenzene

Comparison: 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

1-bromo-3-phenylmethoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3O/c15-12-6-11(14(16,17)18)7-13(8-12)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBXRJFRUVREDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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